2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity .
Chemical Reactions Analysis
2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide undergoes various types of chemical reactions, including:
Scientific Research Applications
2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide can be compared with similar compounds such as:
2-Hydrazino-2-oxo-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Hydrazino-2-oxo-N-[4-(trifluoromethyl)phenyl]-acetamide: The position of the trifluoromethyl group affects the compound’s reactivity and interactions with biological targets.
2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-propionamide: The presence of a propionamide group instead of an acetamide group alters the compound’s chemical behavior and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-hydrazinyl-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O2/c10-9(11,12)5-2-1-3-6(4-5)14-7(16)8(17)15-13/h1-4H,13H2,(H,14,16)(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUAHTBYNDCTOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NN)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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